

Sophoramine: A Technical Guide on its Discovery, Properties, and Biological Activities

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name:	Sophoramine
Cat. No.:	B192418

[Get Quote](#)

An In-depth Whitepaper for Researchers and Drug Development Professionals

This technical guide provides a comprehensive overview of **sophoramine**, a quinolizidine alkaloid with notable pharmacological potential. The document covers its historical discovery, physicochemical properties, detailed experimental protocols for its isolation and analysis, and an exploration of its mechanisms of action, including relevant signaling pathways.

Introduction

Sophoramine is a naturally occurring alkaloid found predominantly in plants of the *Sophora* genus, particularly *Sophora alopecuroides*. Like other quinolizidine alkaloids such as matrine and oxymatrine, **sophoramine** has attracted scientific interest due to its diverse biological activities. These include vasodilatory, anti-inflammatory, and potential anti-obesity effects. This guide aims to consolidate the current scientific knowledge on **sophoramine** to serve as a valuable resource for researchers and professionals in drug development.

Historical Research and Discovery

While the exact seminal publication detailing the first isolation of **sophoramine** has proven difficult to pinpoint in readily available scientific databases, historical accounts suggest its discovery is rooted in the mid-20th-century exploration of the rich alkaloid content of *Sophora* species. Early phytochemical investigations of *Sophora alopecuroides*, a plant with a long history in traditional medicine, led to the identification and characterization of a series of related

alkaloids. The structural elucidation of these compounds, including **sophoramine**, was accomplished through classical chemical degradation methods and later confirmed by spectroscopic techniques.

Physicochemical Properties of Sophoramine

Sophoramine is a tetracyclic quinolizidine alkaloid. Its chemical and physical properties are summarized in the table below, providing essential data for its handling, characterization, and formulation.

Property	Value	Source
Molecular Formula	C ₁₅ H ₂₀ N ₂ O	[1] [2] [3]
Molecular Weight	244.33 g/mol	[1] [2]
CAS Number	6882-66-2	
Melting Point	164-165 °C	
Boiling Point (Predicted)	455.6 ± 34.0 °C	
Density (Predicted)	1.22 ± 0.1 g/cm ³	
pKa (Predicted)	9.67 ± 0.20	
Appearance	White crystalline powder	

Experimental Protocols

This section provides detailed methodologies for the extraction, isolation, and biological evaluation of **sophoramine**.

Extraction and Isolation of Sophoramine from Sophora alopecuroides

The following protocol describes a common acid-base extraction method followed by column chromatography for the purification of **sophoramine** from the dried aerial parts of *Sophora alopecuroides*.

4.1.1. Materials and Reagents

- Dried and powdered *Sophora alopecuroides* plant material
- 5% Sodium hydroxide (NaOH) solution
- 5% Sulfuric acid (H₂SO₄) solution
- 95% Ethanol
- 3% Ammonia solution in ethanol
- Petroleum ether
- Acetone
- Neutral alumina for column chromatography
- Activated carbon
- Cation exchange resin
- Standard laboratory glassware and equipment (beakers, flasks, separatory funnel, rotary evaporator, chromatography column)

4.1.2. Extraction Procedure

- Alkalization: Weigh 5 kg of coarse powder (10-20 mesh) of *Sophora alopecuroides* and add a 4-fold volume of 5% NaOH solution. Allow the mixture to soak overnight.
- Acid Extraction: Discard the alkaline liquid and extract the plant residue with a 5% sulfuric acid solution.
- Cation Exchange: Pass the acidic extract through a cation exchange resin column.
- Elution: Elute the alkaloids from the resin with 95% ethanol containing 3% ammonia.
- Concentration and Decolorization: Combine the eluents and recover the ethanol using a rotary evaporator. The resulting concentrate can be treated with activated carbon for

decolorization. This yields the total alkaloids.

4.1.3. Purification by Column Chromatography

- Column Preparation: Prepare a neutral alumina column and equilibrate it with petroleum ether.
- Sample Loading: Dissolve the total alkaloid extract in a minimal amount of the initial mobile phase and load it onto the column.
- Gradient Elution: Elute the column with a gradient of petroleum ether-acetone, starting with 100% petroleum ether and gradually increasing the polarity by increasing the acetone concentration.
- Fraction Collection and Analysis: Collect fractions and monitor the separation using thin-layer chromatography (TLC). Combine the fractions containing **sophoramine**.
- Recrystallization: Recrystallize the combined fractions to obtain pure **sophoramine**.

Pancreatic Lipase Inhibition Assay

This protocol details an in vitro assay to evaluate the inhibitory effect of **sophoramine** on pancreatic lipase activity.

4.2.1. Materials and Reagents

- **Sophoramine**
- Porcine pancreatic lipase (PPL)
- p-nitrophenyl butyrate (p-NPB) as the substrate
- Tris-HCl buffer (100 mM, pH 7.0, containing 5 mM CaCl₂)
- Orlistat (positive control)
- Dimethyl sulfoxide (DMSO) for dissolving compounds
- 96-well microplate

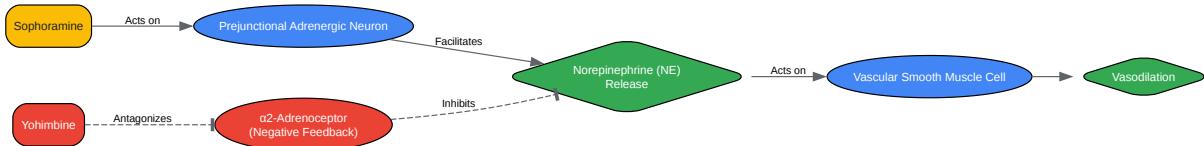
- Microplate reader

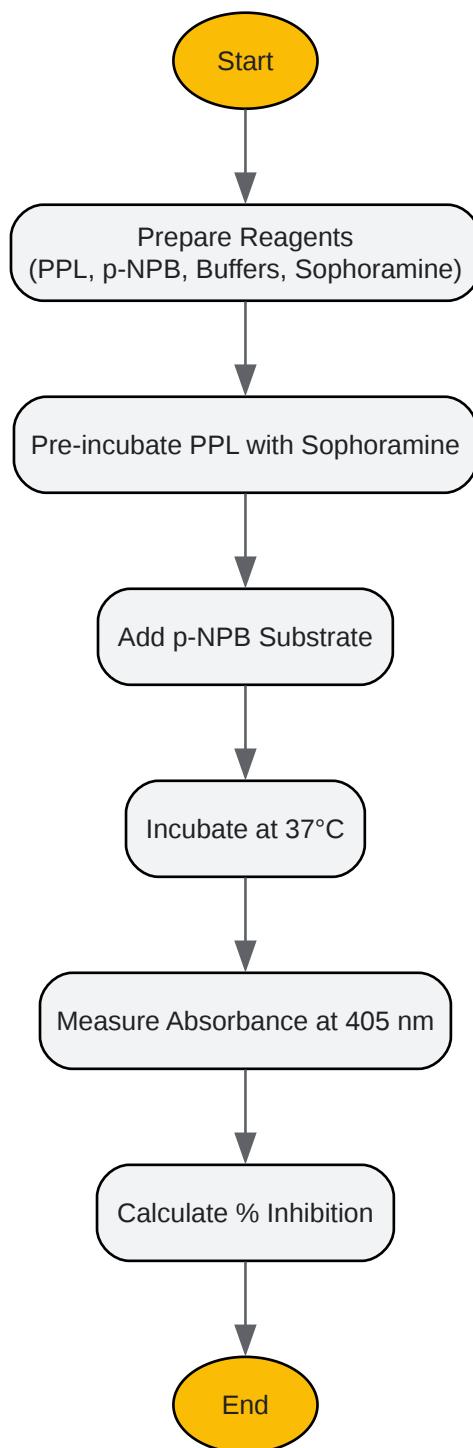
4.2.2. Assay Procedure

- Enzyme and Substrate Preparation:
 - Prepare a stock solution of PPL in Tris-HCl buffer.
 - Prepare a stock solution of p-NPB in DMSO.
- Reaction Mixture:
 - In a 96-well plate, add 850 µL of Tris-HCl buffer.
 - Add 30 µL of the PPL solution.
 - Add the test compound (**sophoramine** dissolved in DMSO) or the positive control (orlistat). Incubate for 15 minutes at 37°C.
- Initiation of Reaction:
 - Add 20 µL of the p-NPB substrate solution to start the reaction.
- Measurement:
 - Incubate the plate at 37°C for 15 minutes.
 - Measure the absorbance at 405 nm using a microplate reader. The absorbance is proportional to the amount of p-nitrophenol released by the enzymatic hydrolysis of p-NPB.
- Calculation:
 - The percentage of lipase inhibition is calculated using the following formula: Inhibition (%) = [1 - (Abs_sample / Abs_control)] * 100 where Abs_sample is the absorbance of the reaction with **sophoramine** and Abs_control is the absorbance of the reaction without any inhibitor.

Biological Activities and Signaling Pathways

Sophoramine exhibits a range of biological activities, with its vasodilatory effects being the most well-characterized.


Vasodilatory Effects


Sophoramine has been shown to induce relaxation in various arterial and venous smooth muscles. This effect is concentration-dependent and appears to be independent of the endothelium.

5.1.1. Mechanism of Action: Facilitation of Norepinephrine Release

Research on isolated dog blood vessels suggests that **sophoramine**'s vasodilatory mechanism involves the facilitation of norepinephrine release from adrenergic nerve endings. This action is sensitive to yohimbine, an α_2 -adrenoceptor antagonist. This suggests that **sophoramine** may act on prejunctional sites that are regulated by α_2 -adrenoceptors.

The proposed signaling pathway is as follows:

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. [Preparation of total alkaloids from Sophora alopecuroides freeze-dried powders and investigation of its antitumor effects] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Anti- and Pro-Lipase Activity of Selected Medicinal, Herbal and Aquatic Plants, and Structure Elucidation of an Anti-Lipase Compound - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Preparative isolation and purification of flavone compounds from sophora japonica L. by high-speed counter-current chromatography combined with macroporous resin column separation - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Sophoramine: A Technical Guide on its Discovery, Properties, and Biological Activities]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b192418#sophoramine-discovery-and-historical-research>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com